molecular formula C16H12ClFOS B13092685 4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13092685
M. Wt: 306.8 g/mol
InChI Key: QRVLWRBSMGWNOF-UHFFFAOYSA-N
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Description

4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 4-chloro-2-fluorophenyl group through a 3-oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with a thiol compound under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: This reaction can convert the thiobenzaldehyde moiety into a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is not fully understood. it is believed to interact with molecular targets such as enzymes and proteins, potentially inhibiting their activity. The presence of the 4-chloro-2-fluorophenyl group may enhance its binding affinity to certain biological targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde moiety and a 4-chloro-2-fluorophenyl group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

4-[3-(4-chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

QRVLWRBSMGWNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)C=S

Origin of Product

United States

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